molecular formula C20H24N6O B10981113 N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B10981113
M. Wt: 364.4 g/mol
InChI Key: WCKKLVCITDRRAY-UHFFFAOYSA-N
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Description

N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE is a complex organic compound featuring a tetrazole ring and a pyrrole ring

Preparation Methods

The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the pyrrole ring and the cyclohexyl group. Common reagents used in these reactions include azides, nitriles, and various catalysts. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The tetrazole and pyrrole rings can participate in nucleophilic or electrophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole and pyrrole rings may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE can be compared with similar compounds such as:

    N-[3-(5-SULFANYL-1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE: Similar tetrazole structure but different substituents.

    N-(3-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE: Contains a chlorophenyl group instead of a pyrrole ring.

    N-[3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE: Lacks the cyclohexyl and pyrrole groups.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C20H24N6O/c27-19(15-20(11-5-2-6-12-20)25-13-7-8-14-25)21-16-18-22-23-24-26(18)17-9-3-1-4-10-17/h1,3-4,7-10,13-14H,2,5-6,11-12,15-16H2,(H,21,27)

InChI Key

WCKKLVCITDRRAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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